Cas no 1437483-85-6 (2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one)
![2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/1437483-85-6x500.png)
2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one
- Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-cyclopentyl-
-
- インチ: 1S/C12H13N3O/c16-12-9-5-6-13-7-10(9)14-11(15-12)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15,16)
- InChIKey: BSVNUVBLMSKJGV-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCCC2)NC(=O)C2C=CN=CC=2N=1
2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504617-1g |
2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one |
1437483-85-6 | 97% | 1g |
$564 | 2023-01-16 |
2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one 関連文献
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-oneに関する追加情報
Recent Advances in the Study of 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one (CAS: 1437483-85-6)
The compound 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one (CAS: 1437483-85-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is part of a broader class of pyrido[3,4-d]pyrimidin-4-one derivatives, which are known for their diverse biological activities, including kinase inhibition and anticancer properties. Recent studies have focused on elucidating the molecular mechanisms underlying its activity, optimizing its pharmacological profile, and exploring its potential in drug development.
One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Preliminary studies have demonstrated that 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one exhibits selective inhibition against specific kinase targets, making it a promising candidate for further development. Structural-activity relationship (SAR) studies have been conducted to identify modifications that enhance its potency and selectivity while minimizing off-target effects.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in targeting other biological pathways. For instance, some studies have suggested its involvement in modulating the immune response, which could have implications for autoimmune diseases and immunotherapy. The compound's ability to cross the blood-brain barrier has also been investigated, opening up possibilities for its use in neurological disorders. These findings highlight the versatility of 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one as a multifunctional scaffold in drug discovery.
From a synthetic chemistry perspective, advancements have been made in the efficient and scalable synthesis of 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one. Novel synthetic routes have been developed to improve yield and purity, addressing some of the challenges associated with its production. These improvements are critical for facilitating further preclinical and clinical studies. Additionally, computational modeling and molecular docking studies have provided insights into the compound's binding modes and interactions with its targets, aiding in the rational design of derivatives with enhanced properties.
Despite these promising developments, challenges remain in the translation of 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be thoroughly investigated. Ongoing research is focused on addressing these challenges through medicinal chemistry optimization and in vivo studies. Collaborative efforts between academia and industry are expected to accelerate the progress of this compound toward clinical trials.
In conclusion, 2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one (CAS: 1437483-85-6) represents a promising scaffold with significant potential in drug discovery. Its diverse biological activities, combined with recent advancements in synthetic and computational approaches, position it as a valuable tool for researchers in the chemical biology and medicinal chemistry fields. Future studies will likely focus on expanding its therapeutic applications and overcoming the remaining hurdles in its development.
1437483-85-6 (2-Cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one) 関連製品
- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)
- 2098030-43-2(1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol)
- 2139382-75-3(Nilotinib 3-Imidazolyl N-oxide)
- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)
- 607714-59-0((3E)-3-(benzyloxy)imino-2-methylpropanoic acid)
- 2229386-76-7(4-(hydrazinylmethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)
- 1806747-57-8(3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetic acid)
- 2172089-07-3(5-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)
- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)




